molecular formula C21H16F2N2O4 B4339715 2-AMINO-4-{5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE

2-AMINO-4-{5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE

Cat. No.: B4339715
M. Wt: 398.4 g/mol
InChI Key: LIYDGVMQBRHTCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-AMINO-4-{5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is a complex organic compound with a unique structure that combines several functional groups, including an amino group, a difluorophenoxy group, a furan ring, and a chromene core.

Preparation Methods

The synthesis of 2-AMINO-4-{5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the reaction of appropriate starting materials under acidic or basic conditions.

    Introduction of the difluorophenoxy group: This step often involves nucleophilic substitution reactions using difluorophenol and a suitable leaving group.

    Construction of the chromene core: This can be done through cyclization reactions, often catalyzed by acids or bases.

    Amino group introduction: This step may involve amination reactions using ammonia or amines under suitable conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .

Chemical Reactions Analysis

2-AMINO-4-{5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

    Cyclization: Under certain conditions, the compound can undergo cyclization reactions to form new ring structures.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

2-AMINO-4-{5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-AMINO-4-{5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators . The exact molecular targets and pathways depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

2-AMINO-4-{5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups and its potential for diverse applications in various fields .

Properties

IUPAC Name

2-amino-4-[5-[(2,4-difluorophenoxy)methyl]furan-2-yl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F2N2O4/c22-11-4-6-16(14(23)8-11)27-10-12-5-7-18(28-12)19-13(9-24)21(25)29-17-3-1-2-15(26)20(17)19/h4-8,19H,1-3,10,25H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIYDGVMQBRHTCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(O3)COC4=C(C=C(C=C4)F)F)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-AMINO-4-{5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE
Reactant of Route 2
2-AMINO-4-{5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE
Reactant of Route 3
2-AMINO-4-{5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE
Reactant of Route 4
Reactant of Route 4
2-AMINO-4-{5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE
Reactant of Route 5
2-AMINO-4-{5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE
Reactant of Route 6
2-AMINO-4-{5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.